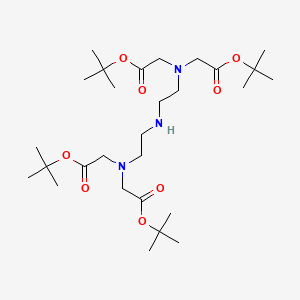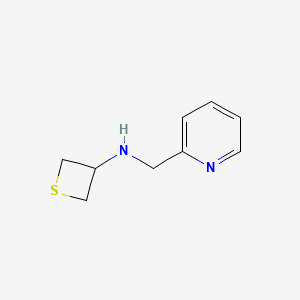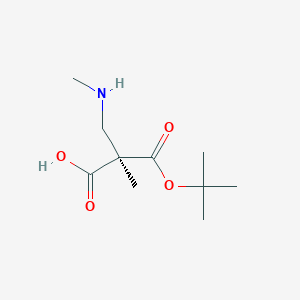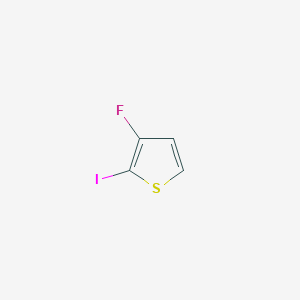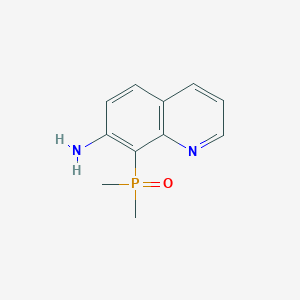
(7-Aminoquinolin-8-yl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is a compound that combines the structural features of 8-aminoquinoline and dimethylphosphine oxide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Aminoquinolin-8-yl)dimethylphosphine oxide typically involves the reaction of 8-aminoquinoline with dimethylphosphine oxide. One common method is the diazotization of the corresponding P(O)Me2-substituted amine in non-aqueous media . This method provides the target product as a stable solution, which can be used in further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar diazotization methods. The process is optimized for high yield and purity, ensuring that the compound is suitable for various applications.
化学反応の分析
Types of Reactions
(7-Aminoquinolin-8-yl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(7-Aminoquinolin-8-yl)dimethylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of (7-Aminoquinolin-8-yl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also participate in electron transfer processes, affecting the redox state of the system.
類似化合物との比較
Similar Compounds
Dimethylphosphine oxide: A related compound with similar phosphine oxide functionality.
8-Aminoquinoline: Shares the quinoline structure but lacks the phosphine oxide group.
(Diazomethyl)dimethylphosphine oxide: Another phosphine oxide derivative with different reactivity.
Uniqueness
(7-Aminoquinolin-8-yl)dimethylphosphine oxide is unique due to its combination of 8-aminoquinoline and dimethylphosphine oxide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
特性
分子式 |
C11H13N2OP |
|---|---|
分子量 |
220.21 g/mol |
IUPAC名 |
8-dimethylphosphorylquinolin-7-amine |
InChI |
InChI=1S/C11H13N2OP/c1-15(2,14)11-9(12)6-5-8-4-3-7-13-10(8)11/h3-7H,12H2,1-2H3 |
InChIキー |
YKXQYJDEHUVRSX-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=C(C=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


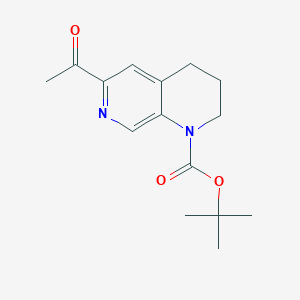
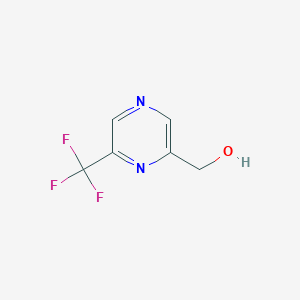
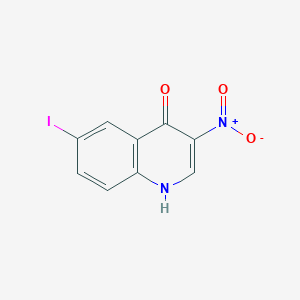
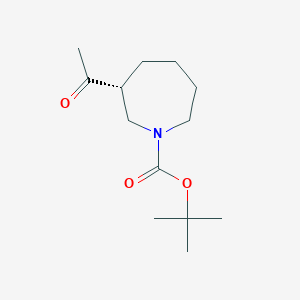
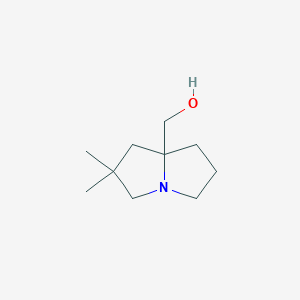
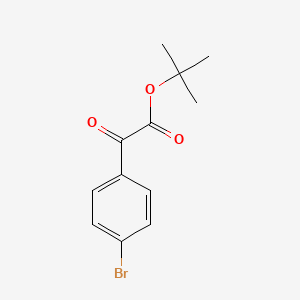
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
